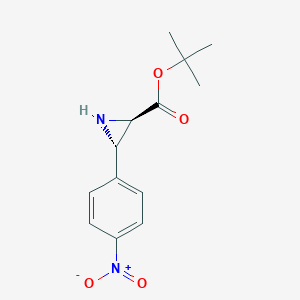

cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate

Description

cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate (CAS: 1431364-32-7) is a strained three-membered aziridine ring system functionalized with a tert-butyl ester group and a 4-nitrophenyl substituent in the cis configuration. Aziridines are highly reactive due to ring strain, making them valuable intermediates in organic synthesis, particularly in ring-opening reactions for constructing nitrogen-containing molecules such as amino acids, alkaloids, and pharmaceuticals . The 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing both the compound’s reactivity and physical properties. This compound is commercially available with ≥95% purity and is utilized in asymmetric catalysis and medicinal chemistry research .

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)11-10(14-11)8-4-6-9(7-5-8)15(17)18/h4-7,10-11,14H,1-3H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJGFVMVUVDWNV-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aziridine Ring Construction from Azido Carboxylic Esters

One prominent route involves the conversion of azido derivatives into aziridines through intramolecular cyclization, often facilitated by triphenylphosphine or similar reagents. This method is supported by the synthesis pathway described in the literature, where hydroxy azido carboxylic acids are transformed into methyl esters, then reacted with triphenylphosphine in acetonitrile to produce oxazaphospholidines, which upon heating yield aziridine esters.

- The process involves initial azido ester formation, followed by reduction and cyclization.

- Yields of the final aziridine esters range from satisfactory to moderate, with enantiomeric excesses exceeding 95% as determined by fluorine-19 NMR of Mosher derivatives.

Hydroxy azido acid → Methyl ester → Reaction with triphenylphosphine → Oxazaphospholidine → Heating → Aziridine ester

Cyclization of N-Substituted Amino Esters

Another approach utilizes the cyclization of N-aryl or N-alkyl amino esters under basic or thermal conditions to form aziridines. This method often employs:

- Base-induced cyclization using potassium tert-butoxide or sodium hydride.

- Thermal cyclization at elevated temperatures.

| Reaction Step | Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization of amino ester | Reflux in toluene | 60-70% | Moderate yield, requires inert atmosphere |

| Thermal cyclization | Heating at 150°C | 50-65% | Suitable for sensitive substrates |

Multi-step Synthesis Involving Azido Intermediates

Azido to Aziridine Conversion

This method involves the synthesis of azido carboxylic acids, which are then converted into aziridines via reduction and cyclization:

- Step 1: Preparation of azido carboxylic acids from corresponding amino acids or nitrile derivatives.

- Step 2: Reduction of azides to amines using triphenylphosphine or Staudinger reduction.

- Step 3: Intramolecular cyclization to form aziridines, often facilitated by dehydrating agents or heat.

- The conversion efficiency depends on the nature of substituents and reaction conditions.

- Yields for aziridine formation from azido intermediates can range from 50% to 80%.

Use of Diazomethane for Esterification

In some protocols, hydroxy azido acids are esterified with diazomethane to produce methyl esters, which then undergo cyclization.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Diazomethane esterification | 70-80% | Mild, selective |

Synthesis of the cis-Configured Aziridine

Achieving the cis -configuration is critical for biological activity and is typically controlled via:

- Chiral catalysts such as organocatalysts (e.g., pyridinium triflate).

- Stereoselective cyclization under optimized conditions to favor cis-isomer formation.

| Method | Catalyst | Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Organocatalytic | Pyridinium triflate | 80% | >95% | |

| BINOL-based catalysts | BINOL triflylphosphoramide | 81% | >99% |

Summary of Preparation Data

| Method | Key Reagents | Reaction Conditions | Typical Yield | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| Azido ester cyclization | Triphenylphosphine, azido acids | Heating, inert atmosphere | 50-70% | Moderate | Suitable for diverse substituents |

| N-alkyl/N-aryl amino ester cyclization | Base (NaH, KOtBu) | Reflux or high temp | 60-75% | Variable | Requires inert conditions |

| Organocatalytic synthesis | Pyridinium triflate, BINOL catalysts | Mild, room temp | 80-81% | >95% enantiomeric | High stereocontrol |

Chemical Reactions Analysis

cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the nitro group to an amine, significantly altering the compound’s properties.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for the development of more complex molecules that contain aziridine rings. The aziridine structure allows for diverse chemical transformations, making it a versatile starting material for synthesizing various derivatives.

Synthetic Pathways

Several methods can be employed to synthesize cis-tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate, which can be tailored to produce derivatives with enhanced properties. These pathways often involve:

- Aziridination Reactions : Utilizing nitrene sources to introduce the aziridine ring.

- Ring-Opening Reactions : Facilitating the formation of larger, functionalized molecules.

Medicinal Chemistry

While specific biological activity data for this compound is limited, similar aziridine compounds have shown promising results in pharmacological studies. Notably, the presence of the nitrophenyl group may enhance its reactivity towards biological targets, positioning it as a candidate for further investigation in drug development.

Potential Biological Activities

- Anticancer Properties : Aziridines are often studied for their potential as anticancer agents due to their ability to interact with DNA.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit antimicrobial properties.

Case Studies and Research Findings

Although direct studies on this compound are scarce, research on related compounds provides insights into its potential applications:

- Asymmetric Synthesis : Research has shown that chiral non-racemic aziridines can be synthesized using organocatalysts, yielding high enantiomeric excess (e.e.) and isotopic enrichment. These methodologies can be adapted to synthesize derivatives of this compound for specific applications in drug discovery .

- Biological Activity Exploration : Studies on aziridines indicate their potential as precursors for bioactive compounds. For example, the synthesis of glycopeptide antibiotics via aziridination reactions has been documented, showcasing how similar compounds can lead to significant advancements in antibiotic development .

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aziridine ring can act as a reactive intermediate in various pathways. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The electronic and steric properties of the aromatic substituent significantly impact aziridine reactivity and stability. Below is a comparative analysis of cis-tert-butyl aziridine-2-carboxylates with varying aryl groups:

Key Findings :

- The 4-nitrophenyl derivative exhibits the highest electrophilicity, making it ideal for reactions requiring rapid ring-opening (e.g., nucleophilic additions).

- Methoxy-substituted analogs demonstrate reduced reactivity due to electron donation, favoring applications in controlled-release systems .

Ester Group Variations

Replacing the tert-butyl ester with smaller alkyl groups alters steric bulk and solubility:

Key Findings :

- The ethyl ester derivative (mp 174–175°C) has a higher melting point than tert-butyl analogs, likely due to reduced steric hindrance improving crystal packing .

- The tert-butyl group enhances solubility in nonpolar solvents, advantageous for industrial-scale reactions .

Stereochemical Comparisons: cis vs. trans Isomers

The stereochemistry of aziridines dictates their interaction with chiral catalysts and biological targets:

Biological Activity

Chemical Structure and Properties

cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate is an organic compound characterized by a three-membered aziridine ring, a tert-butyl group, and a nitrophenyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 264.27 g/mol. The unique combination of functional groups in this compound suggests potential reactivity and biological activity, particularly in medicinal chemistry and organic synthesis.

Biological Activity

The biological activity of this compound has not been extensively documented; however, related compounds with aziridine structures have shown promise in various applications, including anticancer and antimicrobial activities. The presence of the nitrophenyl group may enhance its reactivity towards biological targets, indicating potential for pharmacological exploration.

Potential Applications

- Anticancer Activity : Similar aziridine derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties : Compounds with aziridine structures have been noted for their effectiveness against certain bacterial strains.

- Enzyme Inhibition : The aziridine ring can interact with nucleophilic sites on enzymes, potentially leading to inhibition of enzymatic activity .

The mechanism of action for this compound likely involves:

- Electrophilic Reactivity : The aziridine ring acts as an electrophile, allowing it to react with nucleophiles in biological systems.

- Electron Transfer : The nitrophenyl group may participate in electron transfer reactions, influencing the compound's overall reactivity and biological interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate | Methoxy group instead of nitro | Potential anticancer activity |

| Tert-butyl 3-(phenyl)aziridine-2-carboxylate | No nitro or methoxy substituents | Antimicrobial properties |

| Benzoyl aziridine derivatives | Varies in substituents on the phenol ring | Diverse biological activities |

This table highlights the distinct features and potential biological activities of related aziridine compounds, emphasizing the unique properties conferred by the nitrophenyl group in this compound .

Q & A

Q. What are the key synthetic routes for cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate, and how is stereochemical control achieved?

The synthesis involves nucleophilic ring-opening of aziridine precursors. Kurokawa et al. (2007) achieved cis-selectivity using tert-butyl-protected indole intermediates under controlled allylation and cyclization conditions. Key parameters include low temperatures (-20°C) and steric shielding by the tert-butyl group to direct stereochemistry . For example, aziridine 82a was transformed into 85b via allylation, with the tert-butyl group preventing trans-configuration formation.

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

- 1H/13C NMR : Assigns regiochemistry and nitro/carboxylate group orientation. For example, coupling constants (J) between aziridine protons confirm ring strain and cis-configuration.

- X-ray crystallography : SHELX-refined structures (e.g., SHELXL ) provide definitive stereochemical assignments.

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C16H20N2O4: 305.1497).

- IR spectroscopy : Identifies functional groups (e.g., nitro stretch ~1520 cm⁻¹, ester C=O ~1720 cm⁻¹).

Q. How are common impurities (e.g., trans-isomers) removed during purification?

Chromatography (silica gel, hexane/EtOAc gradients) separates diastereomers. Recrystallization from ethanol/water removes polar byproducts, as demonstrated in nitrophenyl pyrazole purification .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental NMR data for aziridine protons be resolved?

Discrepancies arise from ring strain and solvent effects. Use density functional theory (DFT) with polarizable continuum models (PCM) to simulate shifts. Cross-validate with 2D NMR (NOESY for spatial proximity; HSQC for C-H correlations). For example, NOESY correlations between tert-butyl and nitrophenyl groups confirm cis-geometry .

Q. What strategies optimize cis-selectivity when elimination competes with aziridine formation?

- Solvent choice : Low-polarity solvents (e.g., dichloromethane ) minimize elimination.

- Temperature : Sub-zero conditions (-20°C) slow β-hydride elimination.

- Base selection : Sterically hindered bases (e.g., DIPEA) favor deprotonation over side reactions. Kurokawa’s method achieved >80% cis-selectivity via tert-butyl steric effects .

Q. How does the 4-nitrophenyl group influence reactivity in catalytic hydrogenation or SNAr reactions?

- Hydrogenation : The nitro group reduces to an amine (Pd/C, H2), but harsh conditions risk aziridine ring opening. Use milder catalysts (e.g., PtO2) to preserve the ring .

- SNAr : The electron-withdrawing nitro group activates the aryl ring for nucleophilic substitution at the para position.

Q. What computational methods predict conformational stability and crystal packing interactions?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) using SHELXL-refined X-ray data .

- Molecular dynamics (AMBER) : Models solution-phase behavior, aiding solubility predictions for drug discovery.

Q. How are kinetic vs. thermodynamic conditions designed to favor cis/trans isomers?

- Kinetic control : Rapid reactions at low temperatures (-20°C) favor the cis-isomer via a less sterically hindered transition state .

- Thermodynamic control : Prolonged heating in toluene may favor the trans-isomer if more stable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.